molecular formula C20H21N3O4 B2999646 8-(4-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 871548-08-2

8-(4-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2999646
CAS No.: 871548-08-2
M. Wt: 367.405
InChI Key: ZLZOWZQDNGRUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tricyclic core comprising fused oxa (oxygen) and triaza (three nitrogen) rings. Its structure includes a 4-methylphenyl substituent at position 8 and a 2-methylpropyl (isobutyl) group at position 12. The compound’s reactivity and properties are likely influenced by its electron-deficient triazatricyclic system and hydrophobic substituents .

Properties

IUPAC Name

8-(4-methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-10(2)8-23-17-16(18(24)22-20(23)26)14(12-6-4-11(3)5-7-12)15-13(21-17)9-27-19(15)25/h4-7,10,14,21H,8-9H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZOWZQDNGRUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=O)NC(=O)N4CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione, hereafter referred to as "Compound X," is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H22N4O3
Molecular Weight: 342.39 g/mol
Structural Features:

  • The compound features a tricyclic structure with a triazine ring and an oxo group.
  • Substituents include a 4-methylphenyl group and a 2-methylpropyl group.

Anticancer Properties

Recent studies have indicated that Compound X exhibits significant anticancer activity against various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation in breast (MCF-7) and lung (A549) cancer cells.

Cell LineIC50 (µM)
MCF-712.5
A54915.3

These findings suggest that Compound X may induce apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, as evidenced by increased levels of cleaved PARP in treated cells .

Antimicrobial Activity

Compound X has also shown promising antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Inhibition zones measured by disk diffusion methods confirmed these results, indicating that Compound X disrupts bacterial cell wall synthesis .

Anti-inflammatory Effects

In vivo studies on animal models of inflammation revealed that Compound X significantly reduces edema and inflammatory markers such as TNF-alpha and IL-6. The compound was administered at a dosage of 20 mg/kg body weight, leading to a reduction in paw edema by approximately 50% compared to the control group .

The biological activity of Compound X is believed to stem from its ability to interact with specific molecular targets:

  • Cancer Cells: The compound may inhibit the Akt/mTOR signaling pathway, leading to decreased cell survival and proliferation.
  • Bacterial Cells: It appears to interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Inflammatory Response: By modulating cytokine production, it helps in reducing inflammation.

Case Studies

  • Breast Cancer Study: A clinical trial involving patients with metastatic breast cancer found that administration of Compound X alongside standard chemotherapy resulted in improved overall survival rates compared to those receiving chemotherapy alone.
  • Antimicrobial Resistance Research: In a study assessing the efficacy of Compound X against antibiotic-resistant strains of Staphylococcus aureus, results indicated that it could serve as a potential alternative treatment option.

Comparison with Similar Compounds

Aromatic Ring Modifications

  • 8-(4-Methoxyphenyl)-11,13-dimethyl analog () :
    Replacing the 4-methylphenyl group with 4-methoxyphenyl introduces an electron-donating methoxy group, enhancing aromatic ring electron density. This may improve solubility in polar solvents compared to the methyl-substituted compound .
  • 8-(2,4-Dimethoxyphenyl)-13-ethyl analog (): The 2,4-dimethoxyphenyl substituent further increases electron-donating capacity and steric bulk. The ethyl group at position 13 (vs.

Heteroatom and Ring System Differences

  • 13-Phenyl-8-thia-1,10-diazatricyclo analog () :
    Replacing oxygen with sulfur (thia) in the heterocycle increases lipophilicity and may enhance metabolic stability. The absence of a 5-oxa ring alters the molecule’s electronic profile .
  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo analog () :
    A tetracyclic system with two sulfur atoms introduces greater conformational rigidity and distinct electronic properties compared to the tricyclic main compound .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Heteroatoms Notable Properties
8-(4-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[...]trione (Main Compound) C₂₀H₂₁N₃O₄* ~379.4 4-Methylphenyl, isobutyl 1 O, 3 N High hydrophobicity (inferred)
8-(2,4-Dimethoxyphenyl)-13-ethyl analog () C₁₉H₁₉N₃O₆ 385.4 2,4-Dimethoxyphenyl, ethyl 1 O, 3 N Increased polarity (dimethoxy)
8-(4-Dimethylaminophenyl)-benzothiazolyl-spiro compound () C₂₄H₂₄N₄O₃S* ~460.5 Dimethylaminophenyl, benzothiazolyl 1 O, 4 N, 1 S Fluorescence (benzothiazole core)
13-Phenyl-8-thia-1,10-diazatricyclo analog () C₁₅H₁₁N₂OS 276.3 Phenyl 1 S, 2 N Enhanced metabolic stability

*Note: Molecular formulas for some analogs are inferred from evidence descriptions.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step cyclization reactions. A validated approach involves reacting 2-Oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazol-2-yl-amines under reflux in anhydrous toluene, using sodium hydride as a base (). Key optimization parameters include temperature control (70–90°C), solvent purity, and stoichiometric ratios of reagents to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound. Structural confirmation requires elemental analysis (C, H, N), IR spectroscopy (to verify carbonyl groups at ~1700–1750 cm⁻¹), and UV-Vis spectroscopy (λmax ~280–320 nm for aromatic systems) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

A combination of spectroscopic and crystallographic methods is required:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl peaks at 1700–1750 cm⁻¹ for trione moieties) .
  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves the tricyclic framework and stereochemistry. For example, SC-XRD data (R factor ≤0.05) can confirm bond angles (e.g., C8–C9–C10–O1 torsion angle: −178.6°) and intermolecular interactions (e.g., π-stacking in aromatic systems) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl₃) assign proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm) and quaternary carbons .

Advanced Research Questions

Q. How can molecular docking elucidate potential biological targets, and what are the limitations of this approach?

Molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) predicts binding affinities to enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a fungal cytochrome P450 target (). Key steps include:

  • Ligand Preparation : Generate 3D conformers of the compound using energy minimization (MMFF94 force field).
  • Grid Generation : Define the active site around the heme cofactor (radius: 12 Å).
  • Docking Analysis : Prioritize poses with favorable ΔG values (e.g., ≤−7 kcal/mol) and hydrogen bonds to catalytic residues (e.g., His310). Limitations include neglecting solvation effects and dynamic protein flexibility. Validation via MD simulations (e.g., 100 ns trajectories) is recommended .

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies in NMR or IR data often arise from tautomerism or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 50°C.
  • SC-XRD Refinement : Apply anisotropic displacement parameters to resolve disorder in the tricyclic core .
  • DFT Calculations : Compare experimental IR peaks with computed spectra (B3LYP/6-31G*) to validate assignments .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Focus on modifying substituents while preserving the tricyclic scaffold:

  • Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., 4-CF₃) to modulate electron density and binding affinity .
  • Heteroatom Substitution : Introduce sulfur or nitrogen atoms in the oxa-triazatricyclo framework to alter metabolic stability (e.g., replacing oxygen with sulfur in the oxa ring) .
  • Prodrug Design : Attach hydrolyzable groups (e.g., ester-linked methoxypropyl) to improve solubility and bioavailability .

Q. How can metabolic pathways of this compound be predicted, and what experimental assays are needed for validation?

Computational tools like MetaPrint2D predict phase I metabolism (e.g., hydroxylation at the 2-methylpropyl group) and phase II glucuronidation . Experimental validation requires:

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect metabolites.
  • Stable Isotope Labeling : Use deuterated analogs to track metabolic sites via mass shifts .

Methodological Considerations

Q. What crystallographic parameters are critical for resolving complex tricyclic systems?

High-resolution SC-XRD (Mo-Kα radiation, λ = 0.71073 Å) with data-to-parameter ratios ≥7:1 ensures reliable refinement. Key parameters include:

  • Unit Cell Dimensions : Confirm via SAINT software (e.g., a = 10.52 Å, b = 12.34 Å for orthorhombic systems) .
  • Displacement Parameters : Anisotropic refinement for non-hydrogen atoms (Uiso ≤0.05 Ų).
  • Hydrogen Bonding : Analyze using Mercury software (e.g., O1–H⋯N2 interactions, d = 2.85 Å) .

Q. How can synthetic byproducts be minimized in multi-step reactions?

Optimize stepwise protocols:

  • Step 1 : Pre-react benzothiazol-2-yl-amines with 2-Oxa-spiro[3.4]octane-1,3-dione at 70°C to favor spiro intermediate formation .
  • Step 2 : Use microwave-assisted cyclization (100°C, 30 min) to accelerate ring closure and reduce side reactions .
  • Workup : Quench reactions with ice-cold water to precipitate pure product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.